
3-(Azidomethyl)-6-bromo-2-chloropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Azidomethyl)-6-bromo-2-chloropyridine is a heterocyclic organic compound that contains azido, bromo, and chloro substituents on a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-6-bromo-2-chloropyridine typically involves the introduction of the azido group into a pre-functionalized pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative is reacted with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
3-(Azidomethyl)-6-bromo-2-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF or DMSO.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Reduction: Hydrogen gas with palladium on carbon (Pd/C).
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azido group.
科学研究应用
3-(Azidomethyl)-6-bromo-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and pharmaceuticals.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(Azidomethyl)-6-bromo-2-chloropyridine depends on the specific application and the chemical reactions it undergoes. For example, in bioorthogonal chemistry, the azido group can react with alkyne-functionalized molecules via the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and does not interfere with other biological processes, making it useful for labeling and tracking biomolecules.
相似化合物的比较
Similar Compounds
- 3-(Azidomethyl)-3-methyloxetane
- 3,3-Bis(azidomethyl)oxetane
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Uniqueness
3-(Azidomethyl)-6-bromo-2-chloropyridine is unique due to the presence of both bromo and chloro substituents on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. Additionally, the azido group provides versatility in forming various derivatives through cycloaddition and substitution reactions.
属性
分子式 |
C6H4BrClN4 |
|---|---|
分子量 |
247.48 g/mol |
IUPAC 名称 |
3-(azidomethyl)-6-bromo-2-chloropyridine |
InChI |
InChI=1S/C6H4BrClN4/c7-5-2-1-4(3-10-12-9)6(8)11-5/h1-2H,3H2 |
InChI 键 |
XYNFXABYGHMQPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1CN=[N+]=[N-])Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
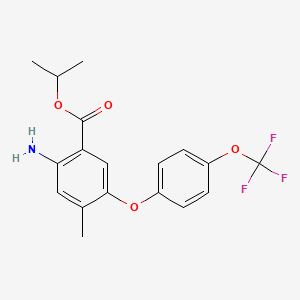
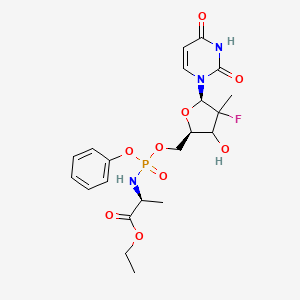
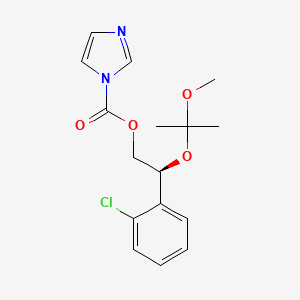

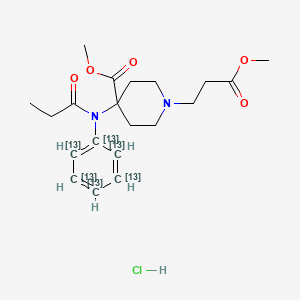

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)
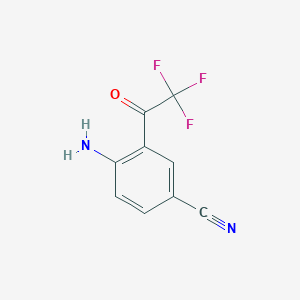
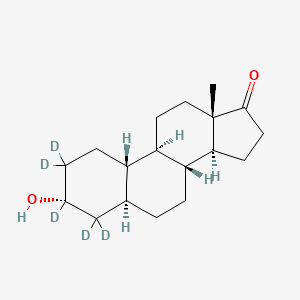

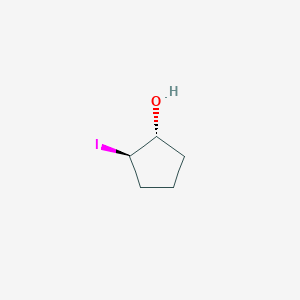
![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)

